molecular formula C14H10FN5O B6496507 2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile CAS No. 955851-30-6

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile

Cat. No.: B6496507
CAS No.: 955851-30-6
M. Wt: 283.26 g/mol
InChI Key: GVRVFQIKWSSADA-UHFFFAOYSA-N
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Description

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile is a useful research compound. Its molecular formula is C14H10FN5O and its molecular weight is 283.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 283.08693812 g/mol and the complexity rating of the compound is 505. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

2-[1-(4-fluorophenyl)-4-methyl-7-oxo-1H,6H,7H-pyrazolo[3,4-d]pyridazin-6-yl]acetonitrile is a complex organic compound that has garnered attention due to its potential biological activities. This compound contains a pyrazolo[3,4-d]pyridazin scaffold, which is associated with diverse pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound is represented as follows:

PropertyValue
IUPAC NameThis compound
Molecular FormulaC14_{14}H12_{12}FN5_{5}O2_{2}
Molecular Weight301.28 g/mol
CAS Number946331-97-1

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Notably:

  • Enzyme Inhibition : The compound has been shown to inhibit various kinases involved in cellular signaling pathways. This inhibition can lead to altered cell proliferation and survival rates.
  • Receptor Modulation : It may interact with receptors that are critical in disease processes such as cancer and inflammation. The binding affinity and selectivity towards these receptors are crucial for its therapeutic efficacy.
  • Antiviral Activity : Preliminary studies indicate that derivatives of the pyrazolo[3,4-d]pyridazin scaffold exhibit antiviral properties by targeting viral enzymes or host cell factors necessary for viral replication.

Case Study 1: Anticancer Activity

A study evaluated the anticancer potential of compounds related to the pyrazolo[3,4-d]pyridazin structure. The results demonstrated that these compounds inhibited cancer cell lines with IC50 values in the low micromolar range. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase.

Case Study 2: Antiviral Properties

Research on antiviral activity revealed that certain derivatives exhibited significant inhibition against viral replication in vitro. For instance, a related compound showed a four-fold increase in potency against the Murine Hepatitis Virus (MHV) compared to standard antiviral agents.

Table: Summary of Biological Activities

Activity TypeTargetIC50 (µM)Reference
AnticancerVarious cancer cell lines0.5 - 5
AntiviralMHV0.25
Enzyme InhibitionKinase family<1

Discussion

The biological activity of this compound indicates its potential as a therapeutic agent across multiple disease states. Its ability to modulate critical pathways involved in cancer progression and viral infections positions it as a candidate for further development.

Future Directions

Further research is warranted to explore:

  • The structure-activity relationship (SAR) to optimize efficacy and reduce toxicity.
  • In vivo studies to evaluate pharmacokinetics and pharmacodynamics.
  • Clinical trials to assess safety and effectiveness in human subjects.

Properties

IUPAC Name

2-[1-(4-fluorophenyl)-4-methyl-7-oxopyrazolo[3,4-d]pyridazin-6-yl]acetonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10FN5O/c1-9-12-8-17-20(11-4-2-10(15)3-5-11)13(12)14(21)19(18-9)7-6-16/h2-5,8H,7H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVRVFQIKWSSADA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=O)C2=C1C=NN2C3=CC=C(C=C3)F)CC#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

283.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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